Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate
CAS No.:
Cat. No.: VC15746837
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O4 |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | methyl 4-[C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate |
| Standard InChI | InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19) |
| Standard InChI Key | DQYIKEHENIUSRH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a methyl benzoate backbone substituted at the 4-position with a 1-({[(tert-butoxy)carbonyl]amino}imino)ethyl group. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, while the imino (NH) linkage introduces potential hydrogen-bonding interactions critical for target binding . Key bond lengths and angles align with analogous Boc-protected benzoate derivatives, such as the C=O bond of the ester group measuring ~1.21 Å and the C–N bond of the imino group at ~1.35 Å, as observed in crystallographic studies .
Table 1: Molecular Properties of Methyl 4-[1-({[(tert-Butoxy)carbonyl]amino}imino)ethyl]benzoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₂O₅ |
| Molecular Weight | 307.33 g/mol |
| Boiling Point | 412°C (estimated) |
| Solubility | DMSO, DMF, chloroform |
| Protective Group | tert-Butoxycarbonyl (Boc) |
The Boc group enhances solubility in organic solvents and prevents undesired side reactions during multi-step syntheses . Stereochemical considerations arise if the ethyl group adopts a specific configuration, though the compound is typically reported as a racemic mixture unless chiral auxiliaries are employed .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the Boc group (δ 1.43 ppm, singlet, 9H), methyl ester (δ 3.52 ppm, singlet, 3H), and aromatic protons (δ 7.00–7.80 ppm, multiplet, 4H) . Infrared (IR) spectroscopy shows strong absorptions at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (Boc carbamate C=O), consistent with related structures . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 307.1294 [M+H]⁺ .
Synthesis and Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step sequence starting from methyl 4-formylbenzoate. In a representative procedure :
-
Condensation: Methyl 4-formylbenzoate reacts with tert-butyl carbazate in toluene under reflux, catalyzed by piperidine, to form the imine intermediate.
-
Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP).
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the title compound in 72–86% purity .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Condensation | Piperidine, toluene | 145°C | 14 h | 78% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 25°C | 3 h | 85% |
Alternative routes employ hydroxyamidine intermediates, as seen in antitubercular drug syntheses . For instance, hydroxyamidines condensed with chloro-oxo-acetates yield oxadiazole cores, which are further functionalized via Mitsunobu reactions or palladium-catalyzed carbonylations .
Challenges in Scale-Up
Scale-up efforts face hurdles in regioselectivity during imine formation and Boc deprotection under acidic conditions. Optimized protocols use dropwise addition of tert-butyl carbazate to minimize dimerization and employ scavengers like triethylamine to quench excess Boc₂O .
Applications in Drug Discovery
Antitubercular Agents
The compound serves as a precursor to polyketide synthase 13 (Pks13) inhibitors, a validated target for Mycobacterium tuberculosis. Structural analogs featuring oxadiazole or benzofuran cores demonstrate MIC values <1 μM by binding the Pks13 thioesterase domain . Modifications to the iminoethyl group improve metabolic stability, as evidenced by reduced hepatic clearance in rodent models .
Cardiovascular Therapeutics
In GPIIb/IIIa antagonist development, the Boc-protected amine enables selective platelet aggregation inhibition. Clinical candidates derived from this scaffold show IC₅₀ values of 50–100 nM in fibrinogen binding assays, rivaling approved therapies like Integrelin . The methyl ester enhances oral bioavailability, with prodrugs achieving >60% bioavailability in primates .
Recent Research Advancements
Structural Modifications
Recent efforts focus on replacing the methyl ester with ethyl or cyclopropyl esters to modulate lipophilicity. Ethyl analogs exhibit improved blood-brain barrier penetration, aiding central nervous system applications . Conversely, cyclopropyl derivatives reduce plasma protein binding, enhancing free drug concentrations .
In Vivo Pharmacokinetics
Pharmacokinetic studies in rats reveal a half-life of 2.5–3.8 hours and volume of distribution (Vd) of 1.2–1.8 L/kg, indicating favorable tissue penetration . Co-administration with cytochrome P450 inhibitors like ketoconazole extends half-life to 5.1 hours, suggesting CYP3A4-mediated metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume